4-Ethoxycarbonylaminoquinuclidine is a chemical compound that belongs to the family of quinuclidine derivatives. Quinuclidine itself is a bicyclic amine derived from quinoline, characterized by a nitrogen atom in its ring structure. This specific compound has garnered interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound is synthesized through various chemical processes, often involving modifications of existing quinuclidine structures. The exploration of quinuclidine derivatives has been documented in several patents and scientific literature, highlighting their pharmacological properties and potential uses in drug development .
The synthesis of 4-Ethoxycarbonylaminoquinuclidine typically involves the following steps:
The synthetic pathway may involve specific reagents and conditions, such as:
4-Ethoxycarbonylaminoquinuclidine features a bicyclic structure with the following key components:
4-Ethoxycarbonylaminoquinuclidine can undergo several chemical reactions, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, which can significantly affect yield and selectivity during synthesis .
The mechanism of action for 4-Ethoxycarbonylaminoquinuclidine primarily involves its interaction with muscarinic receptors in the body. By binding to these receptors, it exhibits antagonistic properties that can modulate physiological responses.
Research indicates that compounds within this class may selectively target M1, M2, or M3 muscarinic receptors, which are implicated in various bodily functions including smooth muscle contraction and neurotransmission .
Relevant data includes melting point ranges and spectral data (NMR, IR) confirming structural integrity post-synthesis .
4-Ethoxycarbonylaminoquinuclidine has potential applications in scientific research and pharmaceutical development:
The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) represents a privileged structure in medicinal chemistry due to its distinct physicochemical properties and biological relevance. Characterized by a rigid, cage-like bicyclic structure with a bridged tertiary nitrogen, this scaffold serves as a potent base (pKa of conjugate acid ~11.0) that enhances molecular recognition at biological targets [1]. The quinuclidine core enables precise three-dimensional positioning of substituents, with its eclipsed methylene hydrogen atoms and boat-conformed cyclohexane rings creating unique electronic environments [1]. This structural rigidity minimizes conformational flexibility, reducing entropy penalties upon binding to biological targets.
Quinuclidine derivatives have demonstrated significant therapeutic potential across multiple drug classes. The scaffold's sp³-hybridized nitrogen mimics the transition state of enzymatic reactions or endogenous neurotransmitters, while its aliphatic bicyclic framework enhances membrane permeability compared to planar aromatic systems [2]. Notable drug classes incorporating this scaffold include:
Table 1: Therapeutic Applications of Quinuclidine-Based Drugs [1] [2] [4]
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Solifenacin | Urinary antispasmodic | Muscarinic M3 receptor | 3(R)-1-Azabicyclo[2.2.2]oct-3-yl group |
Aclidinium bromide | COPD treatment | Muscarinic receptors | Quinuclidinyl diester |
Mefloquine | Antimalarial | Unknown (Panx1 modulation) | 2,8-Bis(trifluoromethyl)quinoline linked to piperidine |
3-Quinuclidinyl benzilate | Anticholinergic | Muscarinic receptors | Ester-linked biaryl groups |
P2Y14R antagonists | Anti-inflammatory | P2Y14 receptor | Biaryl-carboxylic acid conjugates |
The introduction of an ethoxycarbonylamino group (–NHCOOCH₂CH₃) at the 4-position of quinuclidine creates a versatile molecular hybrid with enhanced pharmacological properties. This substituent combines hydrogen-bonding capacity (amide NH), directional polarity (carbonyl group), and controlled lipophilicity (ethoxy moiety), significantly modifying the parent scaffold's properties [7]. The carbonyl group provides a hydrogen-bond acceptor site that enhances target binding specificity, while the ethoxy group creates a metabolic shield against rapid esterase hydrolysis compared to methoxy analogs [7] [8].
The conformational effects of this substituent are particularly significant. Positioned at the 4-carbon (equivalent to C3 in some numbering systems), the ethoxycarbonylamino group projects perpendicular to the bicyclic plane, enabling specific interactions with target binding pockets. This orientation was validated in molecular docking studies of P2Y14 receptor antagonists, where analogs with 4-substituted quinuclidines demonstrated superior binding to a deep hydrophobic pocket in the receptor compared to piperidine analogs [8]. The ethoxycarbonyl group serves as a bioisostere for carboxylic acids in some contexts, maintaining the hydrogen-bonding capacity while offering improved blood-brain barrier penetration [6].
Structure-activity relationship (SAR) studies demonstrate this group's impact on pharmacological properties:
Table 2: Effects of 4-Substituents on Quinuclidine Pharmacological Properties [6] [7] [8]
4-Substituent | Calculated logP | Hydrogen-Bond Capacity | Target Affinity (Representative IC₅₀) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Ethoxycarbonylamino | 3.5-4.0 | Donor + acceptor | 2.7 μM (Panx1) | >60 |
Hydroxy | 0.9-1.5 | Donor + acceptor | 9.9* (pKa of conjugate acid) | <15 |
Acetoxy | 1.8-2.3 | Acceptor only | 9.3* (pKa of conjugate acid) | 20-30 |
Chloro | 2.5-3.0 | None | 8.9* (pKa of conjugate acid) | >120 |
Unsubstituted (quinuclidine) | 1.0-1.5 | None (basic nitrogen) | 11.0* (pKa of conjugate acid) | >120 |
*pKa values of conjugate acids for comparison [1] |
The medicinal history of quinuclidine derivatives began with the isolation of cinchona alkaloids (quinine, quinidine) in the early 19th century, though the quinuclidine moiety wasn't fully characterized until the 1940s [2] [7]. The synthetic exploration of quinuclidine scaffolds accelerated in the 1960s with the development of antimuscarinic agents, culminating in the 1990s-2000s with the approval of solifenacin (2004) and aclidinium bromide (2012) [4] [5]. The structural evolution demonstrates progressive optimization:
First-generation (natural products): Complex molecules like quinine containing the quinuclidine moiety as part of larger alkaloid structures with inherent synthetic challenges and side effects [7]
Second-generation (simplified analogs): Semi-synthetic derivatives focusing on the quinuclidine core with modified substituents (e.g., 3-quinuclidinyl benzilate) developed during the 1950s-1980s for improved selectivity [1]
Third-generation (target-specific): Modern drugs featuring quinuclidine coupled to optimized pharmacophores through stable linkers, designed for specific receptor subtypes (e.g., M3-selective antagonists) [4] [5]
The development of 4-ethoxycarbonylaminoquinuclidine derivatives represents a contemporary strategy to fine-tune drug properties. Patent literature reveals a significant surge in quinuclidine carbamate derivatives between 2000-2025, particularly for:
Timeline of Key Developments:
This evolution demonstrates a shift from naturally-inspired structures to rationally designed quinuclidine derivatives where the 4-ethoxycarbonylamino substituent serves as a critical modulator of drug-like properties, enabling improved target selectivity and pharmacokinetic profiles [3] [5] [8].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9